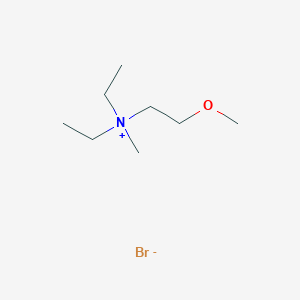
N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine
Descripción general
Descripción
N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine, also known as BTF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Aplicaciones Científicas De Investigación
N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat pain and inflammation. In neuroscience, N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to modulate the activity of ion channels, which are important for the transmission of nerve impulses. This makes N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In pharmacology, N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to interact with various receptors, including the serotonin and dopamine receptors, suggesting that it may have therapeutic potential for the treatment of psychiatric disorders.
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to interact with the serotonin and dopamine receptors, which are important for the regulation of mood and behavior. N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has also been shown to modulate the activity of ion channels, which are important for the transmission of nerve impulses.
Biochemical and Physiological Effects:
N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has also been shown to modulate the activity of ion channels, including the voltage-gated sodium channels and the transient receptor potential (TRP) channels. In vivo studies have shown that N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine can reduce pain and inflammation in animal models, suggesting that it may have therapeutic potential for the treatment of pain and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with high purity. N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is also stable under normal laboratory conditions, which makes it easy to handle and store. However, there are also limitations to using N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine in lab experiments. N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is a relatively new compound, and its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways or receptors. Additionally, N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has not been extensively studied in humans, which means that its safety and efficacy are not well established.
Direcciones Futuras
There are several future directions for research on N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine. One direction is to further investigate its mechanism of action, including its interactions with ion channels and receptors. This could lead to the development of new drugs that target specific pathways or receptors. Another direction is to investigate the safety and efficacy of N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine in humans, which could lead to its development as a new drug for the treatment of pain, inflammation, and neurological disorders. Finally, N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine could be used as a tool compound to study the role of ion channels and receptors in various biological processes.
Propiedades
IUPAC Name |
N-[2-bromo-4-(trifluoromethyl)phenyl]piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-10-8-9(12(14,15)16)4-5-11(10)17-18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDOKHHFJVMCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)







![n-[4-(2,2-Difluoroethoxy)benzoyl]glycine](/img/structure/B1401560.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)
![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)